

# A Technical Guide to the Spectral Analysis of tert-Butyl Methyl Malonate

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## Compound of Interest

Compound Name: *tert-Butyl methyl malonate*

Cat. No.: *B153513*

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This document provides an in-depth guide to the spectral data of **tert-butyl methyl malonate** (C<sub>8</sub>H<sub>14</sub>O<sub>4</sub>), a common ester in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for analysis.

## Spectral Data Summary

The following tables summarize the key spectral data for **tert-butyl methyl malonate**.

Table 1: <sup>1</sup>H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.74	Singlet	3H	-OCH <sub>3</sub> (Methyl ester)
3.30	Singlet	2H	-CH <sub>2</sub> - (Methylene)
1.47	Singlet	9H	-C(CH <sub>3</sub> ) <sub>3</sub> (tert-Butyl)
Solvent: CDCl <sub>3</sub> , Frequency: 400 MHz[1][2]			

Table 2:  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
167.5	C=O (tert-Butyl ester)
165.8	C=O (Methyl ester)
82.1	-C(CH <sub>3</sub> ) <sub>3</sub> (tert-Butyl quaternary carbon)
52.3	-OCH <sub>3</sub> (Methyl ester)
42.7	-CH <sub>2</sub> - (Methylene)
27.9	-C(CH <sub>3</sub> ) <sub>3</sub> (tert-Butyl methyl carbons)
Solvent: CDCl <sub>3</sub> , Frequency: 100 MHz[1][2]	

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~2980-2950	C-H stretch (Aliphatic)
~1750-1735	C=O stretch (Ester carbonyl)[3][4]
~1300-1000	C-O stretch (Ester)[3][4]
Note: Specific peak values are predicted based on typical ester absorptions.	

Table 4: Mass Spectrometry (MS) Data

m/z Value	Ion	Method
175.0875 (Measured)	[M+H] <sup>+</sup>	HR-FAB MS[1][2]
175.0883 (Calculated)	[M+H] <sup>+</sup>	HR-FAB MS[1][2]
174.19	Molecular Weight	[1][5]

## Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

- **Sample Preparation:** Accurately weigh 5-20 mg of **tert-butyl methyl malonate** for  $^1\text{H}$  NMR (20-50 mg for  $^{13}\text{C}$  NMR) and dissolve it in approximately 0.6-0.8 mL of deuterated chloroform ( $\text{CDCl}_3$ ).<sup>[6][7]</sup> Ensure the sample is fully dissolved; gentle vortexing can be applied.
- **Transfer to NMR Tube:** Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The final liquid height should be around 4-5 cm.<sup>[7]</sup>
- **Instrument Setup:** Wipe the outside of the NMR tube and insert it into the spinner turbine, adjusting the depth with a gauge. Place the sample into the NMR spectrometer.
- **Data Acquisition:**
  - **Locking and Shimming:** The spectrometer will lock onto the deuterium signal of the  $\text{CDCl}_3$  solvent to stabilize the magnetic field. Perform automatic or manual shimming to optimize the field homogeneity and improve spectral resolution.<sup>[7]</sup>
  - **Tuning:** Tune the probe to the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
  - **Acquisition Parameters:** Set the necessary parameters, including the number of scans, spectral width, and relaxation delay. For  $^{13}\text{C}$  NMR, a greater number of scans is typically required due to the lower natural abundance of the isotope.
  - **Data Collection:** Initiate the acquisition process.
- **Data Processing:** After acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the peaks in the  $^1\text{H}$  spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

### 2.2 Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a single drop of neat (undiluted) liquid **tert-butyl methyl malonate** directly onto the center of the ATR crystal.
- **Data Acquisition:** Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. The instrument will pass an infrared beam through the crystal, which interacts with the sample at the surface.
- **Data Analysis:** The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. Identify characteristic peaks for esters, such as the C=O and C-O stretching vibrations.<sup>[4]</sup>
- **Cleaning:** After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue to prevent cross-contamination.

## 2.3 Mass Spectrometry (MS)

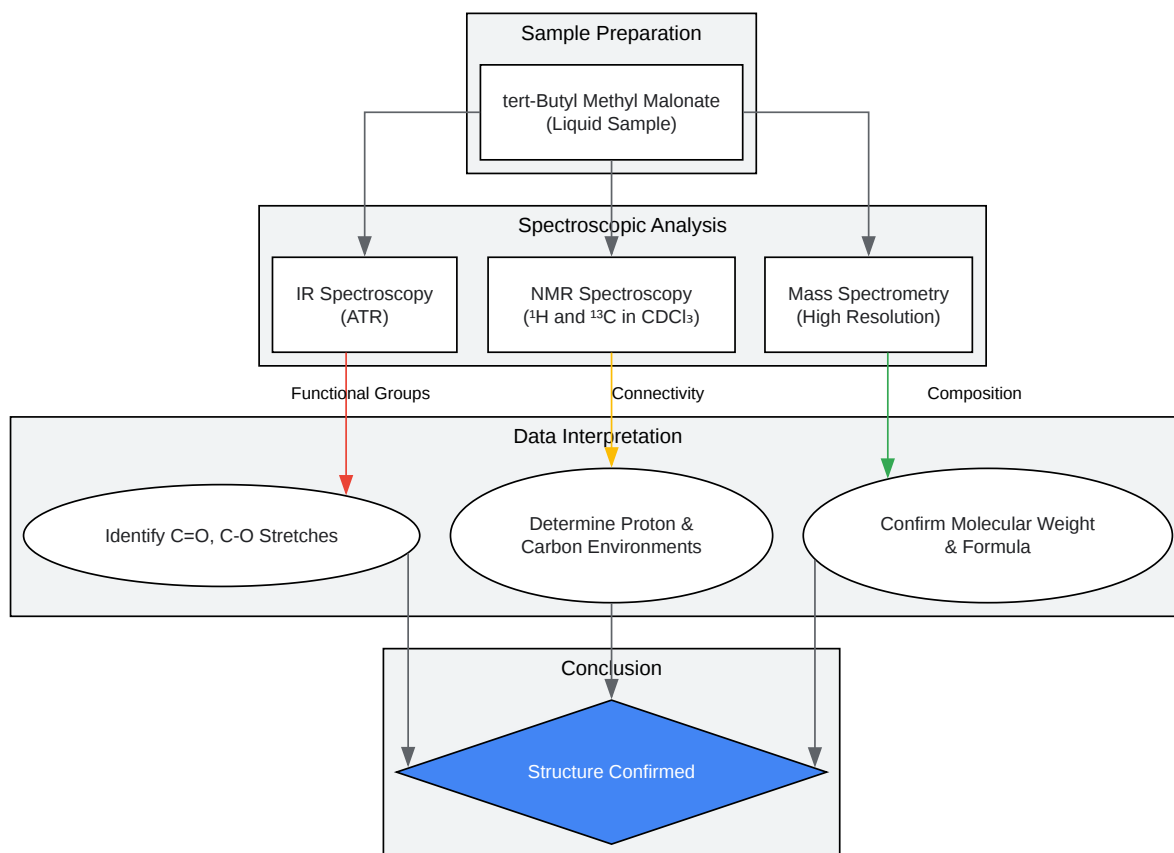
This protocol outlines a general procedure for obtaining a high-resolution mass spectrum.

- **Sample Preparation:** Prepare a dilute solution of the sample. Dissolve approximately 1 mg of **tert-butyl methyl malonate** in 1 mL of a suitable volatile solvent like methanol or acetonitrile.<sup>[8]</sup> Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.<sup>[8]</sup>
- **Instrument Setup:**
  - **Ionization Method:** Select an appropriate soft ionization technique, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), to minimize fragmentation and observe the molecular ion.

- Mass Analyzer: Calibrate the mass analyzer (e.g., Time-of-Flight or Orbitrap) using a known calibration standard to ensure high mass accuracy.
- Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system. Acquire the mass spectrum over a suitable  $m/z$  range.
- Data Analysis: Identify the peak corresponding to the molecular ion (e.g.,  $[M+H]^+$  or  $[M+Na]^+$ ). Compare the measured accurate mass to the calculated theoretical mass for the molecular formula  $C_8H_{14}O_4$  to confirm the elemental composition.<sup>[1][2]</sup> Analyze any observed fragment ions to further support the structure. Esters may show characteristic fragmentation patterns, such as McLafferty rearrangements.<sup>[9]</sup>

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectral characterization of **tert-butyl methyl malonate**.



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Caption: Workflow for the spectroscopic identification of **tert-butyl methyl malonate**.

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